L-Lysyl-L-alanyl-L-threonyl-L-asparagine
Description
Significance of Short Peptides in Biological Systems and Chemical Biology
Short peptides are crucial players in a multitude of biological processes, acting as signaling molecules, enzyme regulators, and even as antimicrobial agents. nih.govexplorationpub.comunimi.itexplorationpub.com Their importance stems from their structural diversity and conformational flexibility, which allows them to interact with high specificity and affinity with various biological targets, such as receptors and enzymes. nih.gov In the realm of chemical biology, short peptides serve as valuable tools for probing cellular pathways and as scaffolds for the design of novel therapeutic agents. nih.govexplorationpub.com Their relatively small size offers advantages over larger protein-based drugs, including easier synthesis and modification, and potentially better tissue penetration. nih.govunimi.it The study of these molecules bridges the gap between small molecule drugs and larger biologics, offering a unique combination of specificity and synthetic accessibility. nih.govexplorationpub.com
Overview of Tetrapeptide Structures and Their Academic Relevance
Tetrapeptides, consisting of four amino acid residues linked by peptide bonds, represent a significant subclass of short peptides. Their academic relevance is underscored by their involvement in a range of biological functions. For instance, certain tetrapeptides are known to exhibit anti-inflammatory, antioxidant, and antihypertensive properties. In the cosmetic industry, synthetic tetrapeptides like Acetyl Tetrapeptide-11 and Tetrapeptide-4 are utilized for their potential skin-rejuvenating and repairing properties, such as stimulating collagen production. mobelbiochem.comcreative-peptides.com The specific sequence of amino acids in a tetrapeptide dictates its three-dimensional structure and, consequently, its biological activity. The presence of different functional groups in the amino acid side chains allows for a vast number of potential tetrapeptide sequences, each with unique chemical properties and biological potential.
Positioning L-Lysyl-L-alanyl-L-threonyl-L-asparagine within Current Peptide Research Paradigms
Direct and extensive research on this compound is not widely documented in publicly available scientific literature. However, its position within current peptide research can be inferred from the properties of its constituent amino acids: L-lysine, L-alanine, L-threonine, and L-asparagine.
L-lysine: A basic amino acid, its positive charge at physiological pH suggests potential roles in electrostatic interactions with negatively charged molecules like nucleic acids or acidic domains of proteins.
L-alanine: A small, nonpolar amino acid, it often contributes to the structural backbone of peptides and can be involved in hydrophobic interactions.
L-threonine: A polar, uncharged amino acid, it can participate in hydrogen bonding through its hydroxyl group.
L-asparagine: A polar, uncharged amino acid, its amide group can also form hydrogen bonds, and it is a known site for N-linked glycosylation in proteins.
The combination of these amino acids in the sequence Lys-Ala-Thr-Asn suggests a peptide with a hydrophilic character, potentially capable of engaging in a variety of molecular interactions. Its study could fall within research areas focusing on cell-penetrating peptides, due to the cationic nature of lysine (B10760008), or in the investigation of peptides with potential signaling or immunomodulatory roles.
Unexplored Research Avenues and Fundamental Questions Pertaining to this compound
Given the limited specific research on this compound, a number of fundamental questions and unexplored research avenues remain. A primary area of investigation would be the determination of its precise three-dimensional structure and conformational dynamics, which are crucial for understanding its potential biological targets.
Key research questions include:
What are the specific biological receptors or enzymes with which this tetrapeptide interacts?
Does it possess any notable biological activities, such as antimicrobial, antioxidant, or cell-proliferative effects?
What is its stability in biological fluids and its susceptibility to enzymatic degradation?
Can it be synthetically modified to enhance its stability or biological activity?
Future research could involve screening this tetrapeptide in various biological assays to identify any potential therapeutic or cosmetic applications. Furthermore, computational modeling and simulation studies could provide insights into its structure-function relationships and guide the design of future experiments. The exploration of these questions would contribute to a deeper understanding of the vast and largely untapped potential of short peptides.
Solution-Phase Peptide Synthesis (LPPS) Approaches
Before the dominance of SPPS, all peptides were synthesized using classical solution-phase methods. nih.gov In LPPS, protected amino acids are coupled in a suitable organic solvent, and the resulting dipeptide is isolated, purified, and deprotected before the next coupling step. ekb.eg This process is labor-intensive due to the need for purification after each step.
LPPS is still relevant for the large-scale synthesis of short peptides or for preparing peptide fragments that can be joined together in a "fragment condensation" approach. creative-peptides.com For a tetrapeptide like this compound, a convergent [2+2] fragment condensation could be employed. For example, the dipeptides Lys-Ala and Thr-Asn could be synthesized and protected separately, then coupled to form the final tetrapeptide.
Protecting group strategies in LPPS often utilize the benzyloxycarbonyl (Z or Cbz) group for Nα-protection, which is removable by catalytic hydrogenation, in addition to the Boc group. nih.gov Coupling is often performed using carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an additive like HOBt to minimize racemization. peptidescientific.com While feasible, the synthesis of this tetrapeptide via LPPS would be significantly more time-consuming than by automated SPPS.
Fragment Condensation Methodologies
Fragment condensation is a powerful strategy for synthesizing long peptides, including the target tetrapeptide this compound. wikipedia.org This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in a subsequent reaction. wikipedia.orgchempep.com For the target tetrapeptide, a plausible strategy would involve the synthesis of two dipeptide fragments, such as L-Lysyl-L-alanine and L-threonyl-L-asparagine, followed by their condensation.
This method offers several advantages over stepwise synthesis, where amino acids are added one by one. By synthesizing and purifying smaller fragments, the accumulation of deletion sequences and other impurities that can plague longer stepwise syntheses is minimized. chempep.com This is particularly beneficial for large-scale production where purification can be a significant bottleneck. wikipedia.org Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) can be used to prepare the initial fragments. chempep.com These fragments are then coupled, often in solution, to form the final peptide. chempep.comspringernature.com A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the acylating fragment during the coupling step. chempep.com Careful selection of coupling reagents and reaction conditions is crucial to mitigate this side reaction.
| Strategy | Description | Key Advantage | Major Challenge |
| Stepwise Elongation | Sequential addition of single amino acids to the growing peptide chain. | Ideal for small peptides (2-100 residues) and automation. wikipedia.org | Drop in yield and accumulation of impurities for longer peptides. wikipedia.orgchempep.com |
| Fragment Condensation | Synthesis of smaller peptide fragments which are then coupled together. | Better for long, complex peptides; allows for intermediate purification. wikipedia.orgnih.gov | Risk of racemization at the coupling site. chempep.com |
| Hybrid Approach | Combines SPPS for fragment synthesis and LPPS for fragment coupling. | Utilizes the strengths of both methods for efficient synthesis of large peptides. chempep.com | Requires expertise in both solid-phase and solution-phase techniques. |
Challenges in Maintaining High Yields and Purity in Solution Phase
Solution-phase peptide synthesis (LPPS), while highly suitable for large-scale production, presents distinct challenges in maintaining high yields and purity. chempep.comambiopharm.com Unlike solid-phase synthesis where excess reagents and by-products are easily washed away, each step in LPPS requires purification, often through crystallization or chromatography, which can be laborious and lead to product loss. chempep.com
Several factors can negatively impact the yield and purity of this compound during solution-phase synthesis:
Incomplete Reactions: Even with an excess of reagents, coupling reactions may not go to completion, resulting in a mixture of the desired peptide and unreacted starting materials that must be separated. gyrosproteintechnologies.com
Side Reactions: The functional groups on the amino acid side chains of lysine (amino group), threonine (hydroxyl group), and asparagine (amide group) can undergo unwanted reactions if not properly protected. nih.gov
Racemization: The activation of the carboxyl group of a peptide fragment for coupling can lead to the loss of stereochemical integrity (epimerization) at the C-terminal amino acid. chempep.comnih.gov This is a major concern as it generates diastereomeric impurities that are often difficult to separate from the target peptide. The choice of solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction. nih.gov
Solubility Issues: Protected peptide fragments can have poor solubility in common organic solvents, hindering reaction kinetics and complicating purification. nih.gov As the peptide chain grows, its solubility properties can change dramatically, requiring careful optimization of solvent systems for each step.
Strategic Use of Temporary Protecting Groups
The strategic use of temporary protecting groups is fundamental to any peptide synthesis, preventing unwanted side reactions and ensuring the formation of the correct peptide sequence. nih.govspringernature.com In the synthesis of this compound, protecting groups are required for the α-amino group of each amino acid and the side chains of lysine, threonine, and asparagine. nih.govcreative-peptides.com
The selection of protecting groups is governed by the principle of orthogonality, which means that different classes of protecting groups can be removed under specific conditions without affecting others. peptide.com This allows for the selective deprotection of the α-amino group for chain elongation while the side-chain protecting groups remain intact until the final synthesis step. peptide.com
Common Protecting Group Strategies:
| Protecting Group | Abbreviation | Cleavage Condition | Use Case |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine) creative-peptides.com | Nα-amino protection in SPPS. |
| tert-Butoxycarbonyl | Boc | Moderate acid (e.g., TFA) creative-peptides.com | Nα-amino protection in SPPS; side-chain protection in Fmoc strategy. creative-peptides.com |
| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation or strong acid. creative-peptides.compeptide.com | Nα-amino protection in solution-phase synthesis. peptide.com |
| tert-Butyl | tBu | Strong acid (e.g., TFA) | Side-chain protection for hydroxyl (Threonine) and carboxyl groups. creative-peptides.com |
For the synthesis of the target tetrapeptide using the common Fmoc/tBu strategy, the Nα-amino groups would be temporarily protected with Fmoc groups, which are removed at each step of the synthesis. The side chain of Lysine would typically be protected with a Boc group, and the side chain of Threonine with a tBu ether. creative-peptides.com The side-chain amide of Asparagine is often protected with a trityl (Trt) group to prevent dehydration and other side reactions during activation. These "permanent" side-chain protecting groups are stable to the basic conditions used for Fmoc removal and are cleaved simultaneously at the end of the synthesis with a strong acid cocktail, such as trifluoroacetic acid (TFA). creative-peptides.com
Chemo-Enzymatic and Biosynthetic Routes
Alternative, "greener" approaches to peptide synthesis leverage the specificity and efficiency of biological systems. Chemo-enzymatic and biosynthetic methods offer significant advantages, particularly in controlling stereochemistry and reducing the reliance on protecting groups and harsh chemical reagents.
Enzymatic Formation of Peptide Bonds: Principles and Catalysts
Enzymes, particularly proteases or engineered ligases, can be used to catalyze the formation of peptide bonds in a process known as enzymatic peptide synthesis (EPS). youtube.combachem.com This method operates under mild, aqueous conditions and is inherently stereoselective, virtually eliminating the risk of racemization. bachem.com The formation of a peptide bond is a thermodynamically unfavorable condensation reaction. Enzymes overcome this barrier by coupling the reaction to an energy source or by shifting the reaction equilibrium. youtube.comnih.gov
There are two main approaches:
Thermodynamically Controlled Synthesis: In this approach, the equilibrium of the hydrolysis reaction catalyzed by proteases is reversed. This can be achieved by using high concentrations of substrates, removing the product (e.g., through precipitation), or by performing the reaction in organic co-solvents to minimize water activity.
Kinetically Controlled Synthesis: This is the more common approach, where an activated acyl donor (typically an ester or amide) is used as a substrate. The enzyme catalyzes the aminolysis of this activated ester by the amino group of the nucleophile, forming the peptide bond. This process is much faster than the competing hydrolysis reaction.
A variety of enzymes have been employed for peptide synthesis. Papain, for example, has been used in the chemo-enzymatic polymerization of L-lysine and L-alanine to form block co-oligopeptides. nih.govresearchgate.net Other commonly used enzymes include trypsin and chymotrypsin. nih.gov More recently, highly engineered enzymes called peptiligases have been developed specifically for efficient peptide bond formation with broad substrate scope and high catalytic efficiency. bachem.com
Directed Biosynthesis in Engineered Microorganisms
The direct production of peptides like this compound can be achieved by harnessing the protein synthesis machinery of engineered microorganisms. nih.gov This approach is particularly promising for the large-scale, cost-effective production of peptides. researchgate.net Well-characterized hosts such as Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae are often used as "cell factories." nih.gov
There are two primary pathways for peptide biosynthesis in nature that can be exploited:
Ribosomal Synthesis: In this pathway, a gene encoding the desired peptide is inserted into the host organism. The ribosome translates this gene into a precursor peptide. tandfonline.com Often, the target peptide is produced as part of a larger fusion protein to enhance stability and prevent degradation by host proteases. The target peptide is then cleaved from the fusion partner after purification. This method is generally limited to the 20 proteinogenic amino acids.
Non-ribosomal Peptide Synthesis (NRPS): Some microorganisms use large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs) to build peptides. nih.gov These NRPSs function as assembly lines, with different modules responsible for incorporating specific amino acids. By engineering the order and specificity of these modules, it is possible to direct the synthesis of a specific peptide sequence. A key advantage of NRPS is its ability to incorporate non-proteinogenic amino acids, leading to a vast diversity of potential peptide structures. nih.gov
Synthetic biology tools allow for the optimization of these microbial hosts by engineering metabolic pathways to increase the supply of precursor amino acids, improving peptide expression, and enhancing export mechanisms to simplify purification. nih.govresearchgate.net
Stereoselectivity and Efficiency Considerations in Biocatalysis
A hallmark of biocatalysis is its exceptional stereoselectivity. Enzymes are chiral catalysts that have evolved to operate on specific stereoisomers of their substrates. mdpi.com In the context of synthesizing this compound, using enzymatic or biosynthetic methods ensures that only the L-isomers of the amino acids are incorporated, yielding a stereochemically pure product. nih.gov This obviates the need for chiral auxiliaries or extensive purification to remove diastereomeric impurities, a common challenge in chemical synthesis. ethz.ch
The efficiency of a biocatalytic process is a critical factor for its industrial viability. While enzymes can be highly active, their stability under process conditions (e.g., temperature, pH, presence of organic solvents) can be a limitation. Protein engineering techniques, such as directed evolution and rational design, are used to improve the stability, activity, and substrate specificity of catalytic enzymes. mdpi.com For directed biosynthesis in microorganisms, efficiency is often measured by the final product titer and yield. Metabolic engineering can be employed to optimize the host strain, for example, by redirecting cellular resources towards the synthesis of the target peptide and minimizing the formation of competing by-products. nih.gov Even at low concentrations, highly reactive and chemoselective peptide catalysts can achieve high yields in complex environments like a cell lysate, demonstrating the potential for catalysis to occur efficiently even in a highly competitive biological milieu. nih.govethz.ch
Structure
2D Structure
Properties
CAS No. |
798540-52-0 |
|---|---|
Molecular Formula |
C17H32N6O7 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H32N6O7/c1-8(21-15(27)10(19)5-3-4-6-18)14(26)23-13(9(2)24)16(28)22-11(17(29)30)7-12(20)25/h8-11,13,24H,3-7,18-19H2,1-2H3,(H2,20,25)(H,21,27)(H,22,28)(H,23,26)(H,29,30)/t8-,9+,10-,11-,13-/m0/s1 |
InChI Key |
RSADYTMZVHPYIC-FBUUZDRASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
Conformational and Structural Investigations of L Lysyl L Alanyl L Threonyl L Asparagine
Theoretical and Computational Approaches to Peptide Conformation
Theoretical and computational methods provide powerful tools to predict and analyze the myriad of possible conformations a peptide can adopt. These in silico techniques are essential for understanding the structural dynamics and energetic preferences that govern the peptide's behavior at a molecular level.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For a peptide like L-Lysyl-L-alanyl-L-threonyl-L-asparagine, MD simulations can track the trajectory of each atom over time, providing a detailed view of the peptide's flexibility and conformational changes. nih.gov By simulating the peptide in a virtual environment that mimics physiological conditions (e.g., in a water box with ions), researchers can observe how the peptide folds and what shapes it prefers. The simulations reveal the dynamic nature of the peptide, showing transitions between different conformational states. nih.gov
Interactive Table: Illustrative MD Simulation Parameters for this compound
This table presents a hypothetical set of parameters that could be used for an MD simulation of the title peptide. The values are for illustrative purposes to demonstrate a typical simulation setup.
| Parameter | Value | Description |
| Force Field | AMBER99SB-ILDN | A set of parameters to describe the potential energy of the system. |
| Water Model | TIP3P | A common model for representing water molecules in the simulation. |
| Box Type | Cubic | The shape of the simulation box containing the peptide and solvent. |
| Simulation Time | 500 ns | The total time duration of the simulation. |
| Temperature | 310 K | The temperature at which the simulation is run, mimicking human body temperature. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
Quantum Chemical Calculations for Energy Minimization and Conformational Preferences
Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly accurate way to determine the electronic structure and energy of a molecule. For this compound, these calculations can be used to find the most stable, low-energy conformations. By performing energy minimization, researchers can identify the specific geometries of the peptide that are energetically favorable. These methods are computationally intensive but provide invaluable insights into the intrinsic conformational preferences of the peptide, independent of environmental effects.
Monte Carlo Simulations for Conformational Sampling
Monte Carlo simulations provide another powerful technique for exploring the vast conformational space of a peptide. nih.gov Unlike the deterministic nature of MD simulations, Monte Carlo methods use random sampling to generate new conformations of the peptide. Each new conformation is then accepted or rejected based on a set of criteria, typically its energy. This method is particularly useful for overcoming energy barriers and exploring a wider range of the conformational landscape than might be accessible with a standard MD simulation in a limited timeframe.
Predictive Modeling of Secondary Structure Elements in Short Peptides
Even in a short peptide like this compound, there is a possibility for the formation of rudimentary secondary structure elements such as turns or coils. researchgate.net Predictive modeling algorithms, often based on the known structural preferences of individual amino acids and their neighbors, can be used to forecast the likelihood of these structures. researchgate.net For instance, programs like PSIPRED can analyze the amino acid sequence and predict whether regions are likely to form helices, strands, or coils. researchgate.netresearchgate.net
Interactive Table: Hypothetical Secondary Structure Prediction for this compound
This table illustrates a potential output from a secondary structure prediction tool. 'C' represents a coil, which is a common prediction for short, flexible peptides.
| Residue Position | Amino Acid | Predicted Secondary Structure | Confidence Score |
| 1 | L-Lysine | C | 0.85 |
| 2 | L-Alanine | C | 0.92 |
| 3 | L-Threonine | C | 0.88 |
| 4 | L-Asparagine | C | 0.90 |
Application of Machine Learning and AI in Conformation Search
More recently, machine learning and artificial intelligence (AI) have emerged as revolutionary tools in structural biology. These approaches can be trained on vast datasets of known protein and peptide structures to learn the complex rules that govern protein folding and conformation. nih.gov For this compound, machine learning models could be employed to predict its three-dimensional structure with high accuracy and speed, significantly accelerating the process of conformational analysis. nih.gov These models can also help in identifying key structural features that might be important for the peptide's function. nih.gov
Experimental Techniques for Structural Elucidation in Solution
While computational methods are predictive, experimental techniques are essential for validating these predictions and determining the actual structure of the peptide in solution. These methods provide real-world data on the peptide's conformation and dynamics.
For a peptide such as this compound, a combination of techniques would be employed to gain a comprehensive understanding of its structure in a solution that mimics its natural environment. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be central to this effort, providing information about the connectivity and spatial proximity of atoms. Other methods, such as Circular Dichroism (CD) spectroscopy, could reveal the presence of secondary structural elements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic-Resolution Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and environment of molecules at the atomic level. For a peptide like Lys-Ala-Thr-Asn, NMR can be used to determine the average solution-state conformation and characterize its flexibility.
To determine the three-dimensional structure of Lys-Ala-Thr-Asn, it is crucial to obtain information about which protons are close to each other in space. Two-dimensional (2D) NMR experiments, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are the primary methods for this purpose.
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is transferred to a spatially proximate nucleus (typically within 5 Å). uzh.ch The intensity of an NOE cross-peak in a NOESY spectrum is inversely proportional to the sixth power of the distance between the two protons, making it a highly sensitive measure of interproton distance.
For a tetrapeptide like Lys-Ala-Thr-Asn, which has a relatively small molecular weight, the choice between NOESY and ROESY is important. The NOE effect can be very small or even zero for molecules of this intermediate size, potentially making NOESY experiments ineffective. nih.gov ROESY experiments, which use a different mechanism of magnetization transfer, are often preferred for such molecules as they provide positive signals regardless of molecular size. nih.gov
By analyzing the NOESY or ROESY spectrum, a set of distance restraints between pairs of protons can be generated. For example, strong NOEs between the alpha-proton of one residue and the amide proton of the subsequent residue (dαN(i, i+1)) are indicative of specific backbone torsion angles. NOEs between side-chain protons can define their relative orientations. These experimentally derived distance restraints are then used as inputs for computational molecular modeling programs to calculate a family of 3D structures consistent with the data.
Hypothetical Data Table: Representative NOE-derived Interproton Distance Restraints for Lys-Ala-Thr-Asn
This table is for illustrative purposes only, demonstrating the type of data obtained from a NOESY/ROESY experiment. Actual values would require experimental measurement.
| Proton Pair | NOE Intensity | Upper Distance Bound (Å) | Structural Implication |
| Ala Hα - Thr HN | Strong | < 2.8 | Defines backbone turn |
| Thr Hα - Asn HN | Medium | < 3.5 | Defines backbone turn |
| Lys Hβ - Ala Hα | Weak | < 4.5 | Side chain-backbone interaction |
| Thr Hγ - Asn Hδ2 | Medium | < 3.5 | Side chain-side chain interaction |
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is in turn influenced by the local conformation of the peptide. The ¹H, ¹³C, and ¹⁵N chemical shifts of Lys-Ala-Thr-Asn can be assigned using a combination of 2D NMR experiments like COSY, TOCSY, and HSQC. uzh.ch
Once assigned, the deviation of these chemical shifts from their "random coil" values—the values expected for an unstructured peptide—can provide valuable information about secondary structure propensities. For instance, ¹Hα chemical shifts that are consistently lower (upfield) than random coil values are indicative of helical conformations, whereas higher (downfield) shifts suggest β-sheet or extended structures. While a short peptide like Lys-Ala-Thr-Asn is unlikely to form stable helices or sheets, these chemical shift indices (CSI) can reveal local ordering or turn-like structures. nih.gov For asparagine residues, the chemical shifts of the side-chain amide protons can also be stereospecifically assigned to provide information on local hydrogen bonding. nih.gov
Peptides in solution are not static but exist as an ensemble of interconverting conformations. NMR spectroscopy can probe these dynamic processes over a wide range of timescales. Temperature dependence of chemical shifts can reveal the presence and stability of hydrogen bonds. nih.gov
Furthermore, techniques like ROESY can detect chemical exchange between different conformational states. If the peptide is exchanging between two or more conformations on a specific timescale, exchange cross-peaks will appear in the spectrum, connecting the signals of a proton in its different environments. Analyzing the intensities and line shapes of these peaks can provide quantitative information about the rates of exchange and the relative populations of the different conformational states. nih.gov Molecular dynamics simulations, often guided by NMR-derived restraints, can further explore the conformational landscape and folding processes of lysine-containing peptides. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
α-Helices are characterized by a strong positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-Sheets typically show a single negative band around 218 nm and a positive band near 195 nm. osti.gov
Random Coil or unstructured peptides display a strong negative band below 200 nm. osti.gov
For Lys-Ala-Thr-Asn, a CD spectrum would be recorded in an aqueous buffer. The resulting spectrum would likely be dominated by features indicative of a random coil or disordered structure, given its short length. However, the presence of subtle features could suggest a propensity to form specific types of turns (e.g., β-turns). The technique is also valuable for assessing conformational changes upon alteration of environmental conditions, such as pH, temperature, or the addition of membrane-mimicking environments like SDS micelles, which can sometimes induce structure in peptides. nih.govnih.gov The percentage of each secondary structure element can be estimated by deconvoluting the experimental spectrum using various computational algorithms. osti.gov
Hypothetical Data Table: Secondary Structure Estimation from CD Spectroscopy
This table is for illustrative purposes only. Actual values would be derived from experimental CD data and deconvolution software.
| Secondary Structure | Estimated Percentage |
| α-Helix | ~5% |
| β-Sheet | ~15% |
| Turn | ~20% |
| Random Coil | ~60% |
Vibrational Spectroscopy (Raman, FTIR) for Conformational Ensemble Characterization
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. These vibrations are sensitive to conformation, making them useful for studying peptide structure.
The most informative spectral region for peptide secondary structure in FTIR is the Amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. nih.gov The exact frequency of the Amide I band is correlated with different secondary structures:
α-Helices: ~1650-1658 cm⁻¹
β-Sheets: ~1620-1640 cm⁻¹ (strong) and a weaker band at ~1680-1690 cm⁻¹
Turns: ~1660-1685 cm⁻¹
Random Coil: ~1640-1650 cm⁻¹
FTIR analysis of a dried film or aqueous solution of Lys-Ala-Thr-Asn would involve analyzing the position and shape of the Amide I band. Deconvolution of this band can provide quantitative estimates of the secondary structure content, complementing the data obtained from CD spectroscopy. nih.gov Raman spectroscopy provides similar information but is particularly advantageous for aqueous solutions due to the weak Raman scattering of water. Specific vibrational modes associated with the amino acid side chains, such as those from the lysine (B10760008) amino group or the threonine hydroxyl group, can also be identified, providing a more complete picture of the peptide's conformational state. nih.govcore.ac.uk
Solid-State Structural Analysis (if applicable)
While solution-state techniques like NMR and CD describe the average and dynamic structure of a peptide in a solvent, solid-state analysis provides a static, high-resolution picture of the molecule in its crystalline form. The primary method for this is X-ray crystallography.
If a suitable single crystal of Lys-Ala-Thr-Asn could be grown, X-ray diffraction analysis would yield the precise three-dimensional coordinates of every atom (excluding hydrogens) in the peptide. This would provide definitive information on bond lengths, bond angles, and the specific backbone and side-chain torsion angles adopted in the crystal lattice. It would also reveal the network of intermolecular interactions, such as hydrogen bonds and ionic interactions, that stabilize the crystal packing.
Currently, there are no published crystal structures for the specific tetrapeptide this compound in major crystallographic databases. Obtaining such a structure would be contingent on successfully crystallizing the peptide, which can be a challenging process for short, flexible peptides.
Solid-State NMR Spectroscopy for Conformational Insight
Similarly, a search of the available scientific literature yielded no specific studies employing solid-state NMR (ssNMR) spectroscopy to investigate the conformational properties of this compound. Solid-state NMR is a powerful technique for characterizing the structure and dynamics of non-crystalline or insoluble materials, providing information on local conformation and intermolecular packing.
While ssNMR has been applied to a wide range of biological systems, including peptides and proteins, specific data for this tetrapeptide is not available. epj-conferences.org Research on other peptides demonstrates the utility of ssNMR in determining torsional angles and identifying the presence of different conformers in the solid state. For example, NMR spectroscopy, including solid-state methods, has been used to study the conformational dynamics of cyclic tetrapeptides, which can exhibit cis-trans isomerization of their amide bonds. rsc.org Furthermore, NMR data for individual amino acids like L-aspartic acid and L-asparagine in solution and in complexes have been reported, which form the basis for understanding the spectra of larger peptides. researchgate.nethmdb.cachemicalbook.comhmdb.ca However, without specific experimental ssNMR data for this compound, a detailed discussion of its solid-state conformation is not possible.
Molecular Interactions and Mechanistic Biological Roles of L Lysyl L Alanyl L Threonyl L Asparagine
Fundamental Principles of Peptide-Biomolecule Interactions
The interaction between a peptide and a biomolecule is governed by a combination of non-covalent forces, with the specific sequence and conformation of the peptide dictating the nature and strength of the binding. The tetrapeptide L-Lysyl-L-alanyl-L-threonyl-L-asparagine is composed of amino acids with diverse side chains, suggesting a capacity for a range of interactions.
Electrostatic Interactions: The lysine (B10760008) residue, with its positively charged amino group at physiological pH, is capable of forming strong salt bridges and hydrogen bonds with negatively charged residues like aspartate or glutamate on a protein surface. researchgate.net
Hydrophobic Interactions: The alanine residue possesses a simple methyl side chain, which is nonpolar and hydrophobic. This allows it to participate in van der Waals forces and contribute to the hydrophobic effect, often by fitting into nonpolar pockets on a target biomolecule.
Polar and Hydrogen Bonding Interactions: Both threonine and asparagine have polar side chains. Threonine's hydroxyl group and asparagine's amide group are excellent hydrogen bond donors and acceptors. These residues can form specific hydrogen bonds with the backbone or side chains of proteins and nucleic acids, contributing to binding affinity and specificity.
The combination of a charged, a nonpolar, and two polar residues gives this peptide an amphipathic character, enabling it to potentially interact with protein surfaces that have complex topographies and mixed chemical environments.
Protein-Peptide Interaction Studies
Direct experimental studies on the interaction of this compound with specific proteins are not extensively documented in publicly available literature. However, the principles of such interactions can be understood through computational methods and by examining the roles of its constituent amino acids in known signaling pathways.
Computational Docking and Molecular Simulations of Binding
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a peptide might bind to a protein. acs.orgnih.govnih.govresearchgate.netprofacgen.comnih.govrjmseer.com
Molecular Docking: This technique predicts the preferred orientation of a peptide when bound to a protein target. For a peptide like this compound, a global docking search would first be performed to identify potential binding sites on a protein surface. nih.govprofacgen.com This is followed by a more refined local docking to predict the precise binding pose, considering the flexibility of the peptide. nih.govprofacgen.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to refine the binding pose and assess the stability of the peptide-protein complex over time. acs.orgnih.govresearchgate.net These simulations model the atomic-level movements and can reveal key dynamic interactions, such as the formation and breaking of hydrogen bonds and the role of water molecules in mediating the interaction. acs.orgnih.govnih.gov High-temperature MD simulations can even be used to accelerate the binding process and predict the binding site without prior knowledge. acs.org
While specific docking studies for this tetrapeptide are not available, simulations involving peptides with similar residues have shown that van der Waals forces and intermolecular hydrogen bonds are often the dominant factors in binding affinity. nih.gov
Investigating Binding Sites and Specificity
Identifying the specific site on a protein where a peptide binds is crucial for understanding its function. nih.gov Experimental and computational methods are used to map these interaction surfaces.
Experimental Methods: Techniques like X-ray crystallography can provide a high-resolution structure of the peptide-protein complex, considered the "gold standard" for visualizing binding. drughunter.com Peptide arrays, where overlapping peptide sequences are synthesized on a membrane, can be screened to identify the specific linear motif within a larger protein that binds to a target. nih.gov Covalent and photoaffinity labeling use reactive probes to permanently mark the binding site, which can then be identified by mass spectrometry. drughunter.com
Computational Prediction: Servers and protocols such as PeptiMap and PEP-SiteFinder are specialized tools designed to predict peptide-binding sites on a protein's surface. nih.govoup.com These methods often use fragment mapping or knowledge-based approaches to identify surface pockets and grooves with characteristics favorable for peptide binding. nih.govoup.com
The specificity of this compound for a particular protein target would be determined by the precise geometric and chemical complementarity between the peptide's side chains and the amino acids in the protein's binding pocket.
Role in Signaling and Regulatory Networks
The individual amino acids within the peptide are known to play significant roles in major cellular signaling pathways, suggesting that the peptide itself could act as a modulator of these networks.
Asparagine and mTORC1 Signaling: Asparagine is a critical signaling molecule for the mTOR complex 1 (mTORC1) pathway, which is a central regulator of cell growth, metabolism, and proliferation. nih.govembopress.orgjmu.eduembopress.orgnih.gov Asparagine can activate mTORC1 independently of the well-known Rag GTPase pathway, instead requiring the Arf1 GTPase. nih.govjmu.edu This activation promotes processes like glycolysis and thermogenesis. embopress.orgembopress.orgnih.gov
Threonine and Signaling: Threonine is also an important regulator of cellular homeostasis and influences signaling through pathways like the target of rapamycin (TOR) and mitogen-activated protein kinase (MAPK). rupahealth.comresearchgate.netnih.govnih.govsemanticscholar.org It is essential for protein synthesis in tissues like skeletal muscle and plays a role in modulating the immune system. rupahealth.comnih.gov
Given these roles, the tetrapeptide this compound could potentially influence these pathways, perhaps by being released during protein degradation and acting as a signaling molecule itself, or by mimicking a natural peptide involved in these networks.
Enzyme-Peptide Interactions
Peptides can interact with enzymes as either substrates, being chemically modified by the enzyme, or as inhibitors, blocking the enzyme's activity. americanpeptidesociety.orgparticlepeptides.com
Role as Potential Substrates or Inhibitors for Specific Enzymes
The potential for this compound to act as an enzyme substrate or inhibitor is best understood by examining enzymes that act on its constituent parts, particularly L-asparagine.
Potential as a Substrate: The peptide bonds within the tetrapeptide make it a potential substrate for proteases or peptidases, which cleave these bonds. The specificity would depend on the particular protease and its preference for the amino acids flanking the cleavage site.
Potential as an Inhibitor: Peptides can act as competitive, non-competitive, or uncompetitive inhibitors of enzymes. americanpeptidesociety.org They often function by mimicking the natural substrate and binding to the active site, or by binding to an allosteric site to modulate enzyme activity. americanpeptidesociety.orgnih.govresearchgate.netpatsnap.com This makes peptide inhibitors valuable tools in drug discovery for targeting enzymes involved in disease. americanpeptidesociety.org
Interaction with L-Asparaginase: A prominent example of an enzyme related to this peptide is L-asparaginase. This enzyme catalyzes the hydrolysis of the free amino acid L-asparagine into L-aspartic acid and ammonia. patsnap.comresearchgate.netbiotech-asia.orgwikipedia.org It is a cornerstone of chemotherapy for acute lymphoblastic leukemia (ALL), as these cancer cells often lack the ability to synthesize their own asparagine and rely on external sources. patsnap.combiotech-asia.orgdrugbank.com By depleting circulating asparagine, the enzyme starves the leukemic cells, leading to apoptosis. patsnap.combiotech-asia.org
It is important to note that L-asparaginase acts on the single amino acid L-asparagine. The tetrapeptide this compound would not be a direct substrate for L-asparaginase unless it was first broken down by other enzymes (peptidases) to release the free L-asparagine residue.
The kinetic properties of L-asparaginase from various sources have been studied extensively. The Michaelis constant (Km), which reflects the affinity of the enzyme for its substrate, is a key parameter. For an L-asparaginase to be therapeutically effective, it must have a low Km (in the micromolar range) to efficiently deplete the low physiological concentrations of asparagine in the blood. acs.org
| Enzyme | Source | Km for L-Asparagine | Reference |
|---|---|---|---|
| L-Asparaginase | Penicillium digitatum | 1 x 10-5 M (10 µM) | tandfonline.comnih.gov |
| gpASNase3 | Guinea Pig | 2.2 mM | acs.org |
| ReAIV | Rhizobium etli | 1.5 mM | frontiersin.org |
| ReAV | Rhizobium etli | 2.1 mM | frontiersin.org |
Mechanistic Studies of Enzyme Inhibition or Activation
While specific mechanistic studies detailing the direct inhibition or activation of enzymes by the tetrapeptide this compound are not extensively documented in current literature, the enzymatic susceptibility of its constituent amino acids provides a basis for understanding its potential interactions. The peptide's C-terminal asparagine residue, in particular, makes it a potential substrate for enzymes like L-asparaginase.
L-asparaginases (EC 3.5.1.1) are a class of enzymes that catalyze the hydrolysis of L-asparagine into L-aspartic acid and ammonia. nih.govpatsnap.comfrontiersin.orgscielo.br This enzymatic action is a cornerstone of certain therapeutic regimens, as some cancer cells are deficient in asparagine synthetase and rely on extracellular asparagine for survival. patsnap.comfrontiersin.orgresearchgate.net The depletion of circulating L-asparagine by L-asparaginase leads to the inhibition of protein synthesis and apoptosis in these malignant cells. patsnap.comfrontiersin.org The catalytic mechanism of L-asparaginase involves a nucleophilic attack on the amide group of asparagine, leading to the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release L-aspartic acid. nih.gov
Conversely, the synthesis of asparagine is catalyzed by asparagine synthetase (ASNS), which converts L-aspartate to L-asparagine. nih.govnih.gov Potent inhibitors of human asparagine synthetase (hASNS) are being investigated as tools to overcome resistance to L-asparaginase therapy. nih.gov
The N-terminal lysine residue could be a substrate for enzymes such as L-lysine oxidases, which are FAD-dependent enzymes that catalyze the oxidation of L-amino acids. nih.gov The table below summarizes key enzymes that act upon the terminal residues of the peptide.
| Enzyme | Residue Targeted | Action | Products | Potential Effect of Peptide Interaction |
|---|---|---|---|---|
| L-Asparaginase (EC 3.5.1.1) | L-Asparagine (C-terminus) | Hydrolysis of the side-chain amide | L-Aspartic acid, Ammonia | Peptide may act as a substrate, potentially competing with free L-asparagine. |
| Asparagine Synthetase (ASNS) | (Acts on L-Aspartate) | Synthesis of L-Asparagine | L-Asparagine, AMP, PPi, L-Glutamate | The peptide is unlikely to be a direct inhibitor or activator. |
| L-Lysine α-oxidase (LAAO) | L-Lysine (N-terminus) | Oxidative deamination | α-keto-ε-aminocaproate, NH3, H2O2 | Peptide may serve as a substrate, depending on enzyme specificity. |
Biotransformation and Degradation Pathways of the Peptide in Biological Systems
The biotransformation of this compound in biological systems is expected to follow the general pathways of peptide and amino acid catabolism. khanacademy.orgyoutube.com Catabolism refers to the metabolic processes that break down larger molecules into smaller ones, releasing energy. khanacademy.org The primary degradation pathway involves the enzymatic hydrolysis of the peptide bonds linking the four amino acid residues. This process, carried out by various proteases and peptidases, would release the constituent amino acids: L-lysine, L-alanine, L-threonine, and L-asparagine.
Following hydrolysis, each amino acid enters its specific degradation pathway:
L-Lysine: The primary degradation of L-lysine in mammals occurs in the mitochondria of the liver via the saccharopine pathway. libretexts.orgnih.gov Lysine is first condensed with α-ketoglutarate to form saccharopine. libretexts.org Subsequent reactions convert saccharopine to α-aminoadipic semialdehyde and then to α-aminoadipic acid. nih.gov Further catabolism eventually yields acetoacetyl-CoA, which can then be converted to acetyl-CoA and enter the citric acid cycle for energy production. libretexts.orgnih.gov
L-Alanine: Alanine is primarily catabolized through a transamination reaction catalyzed by alanine aminotransferase (ALT), which converts it to pyruvate. libretexts.org Pyruvate is a central metabolic intermediate that can be converted to acetyl-CoA to enter the citric acid cycle, be used for gluconeogenesis, or be converted to fatty acids.
L-Threonine: Threonine can be degraded through several pathways. libretexts.org The most common pathway involves threonine dehydrogenase, which converts it to 2-amino-3-ketobutyrate. This intermediate is then cleaved into acetyl-CoA and glycine. libretexts.org
L-Asparagine: Asparagine is hydrolyzed by the enzyme asparaginase to L-aspartate and ammonia. scielo.brmdpi.com Aspartate can then be converted to oxaloacetate by a transamination reaction. Oxaloacetate is an intermediate in the citric acid cycle and a precursor for gluconeogenesis. nih.gov
The table below summarizes the degradation pathways for the constituent amino acids of the peptide.
| Amino Acid Residue | Primary Degradation Pathway | Key Enzymes | Major Metabolic End Product(s) |
|---|---|---|---|
| L-Lysine | Saccharopine Pathway (Mitochondrial) | Lysine-ketoglutarate reductase, Saccharopine dehydrogenase | Acetyl-CoA |
| L-Alanine | Transamination | Alanine aminotransferase (ALT) | Pyruvate |
| L-Threonine | Threonine Dehydrogenase Pathway | Threonine dehydrogenase | Acetyl-CoA, Glycine |
| L-Asparagine | Hydrolysis | Asparaginase | Aspartate, Ammonia |
Interactions with Other Biological Entities (e.g., Nucleic Acids, Lipids in Model Systems)
The potential interactions of this compound with other biological macromolecules can be inferred from the physicochemical properties of its constituent amino acid side chains.
Interactions with Nucleic Acids
The peptide's primary interaction with nucleic acids such as DNA and RNA is likely mediated by the L-lysine residue. Lysine, a basic amino acid, possesses a primary amino group on its side chain that is positively charged at physiological pH. wikipedia.org This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate groups of the nucleic acid backbone. ias.ac.in Such interactions are fundamental in stabilizing protein-DNA and protein-RNA complexes. nih.govnih.gov
In addition to the dominant electrostatic interactions from lysine, the polar, uncharged side chains of L-threonine and L-asparagine can contribute to binding specificity and stability through the formation of hydrogen bonds. wikipedia.org Asparagine and glutamine have been shown to have a preference for interacting with adenine. nih.govsjsu.edu The amide group of asparagine can act as both a hydrogen bond donor and acceptor, potentially forming specific contacts with the functional groups of nucleotide bases. nih.gov
Interactions with Lipids in Model Systems
The interaction of the peptide with lipid membranes is expected to be multifaceted, involving contributions from all four residues.
Electrostatic Interactions: Similar to its interaction with nucleic acids, the positively charged lysine residue can interact electrostatically with the negatively charged headgroups of certain phospholipids, such as phosphatidylserine and phosphatidylglycerol, which are components of biological membranes. nih.govescholarship.org These interactions are crucial for the activity of many membrane-associated proteins and antimicrobial peptides. nih.gov
Hydrophobic Interactions: The L-alanine residue has a small, nonpolar methyl side chain. This hydrophobic character could promote the partitioning of the peptide into the nonpolar, acyl chain region of the lipid bilayer. wikipedia.org
Hydrogen Bonding: The polar side chains of L-threonine (hydroxyl group) and L-asparagine (amide group) can form hydrogen bonds with the polar headgroups of phospholipids or with water molecules at the membrane-water interface. wikipedia.org Polar interactions involving asparagine have been shown to be essential for mediating the association of transmembrane helices. pnas.org
The combination of a positively charged residue (lysine), a hydrophobic residue (alanine), and polar residues (threonine, asparagine) suggests that this compound could exhibit surface activity and interact favorably at the lipid-water interface of model membrane systems.
The table below outlines the potential interactions of each amino acid residue within the peptide with biological macromolecules.
| Peptide Residue | Side Chain Property | Potential Interaction with Nucleic Acids | Potential Interaction with Lipid Bilayers |
|---|---|---|---|
| L-Lysine | Basic, Positively Charged | Electrostatic attraction with phosphate backbone | Electrostatic attraction with anionic lipid headgroups |
| L-Alanine | Nonpolar, Hydrophobic | Minor hydrophobic interactions | Insertion into the hydrophobic core |
| L-Threonine | Polar, Uncharged | Hydrogen bonding with bases or backbone | Hydrogen bonding with lipid headgroups at the interface |
| L-Asparagine | Polar, Uncharged | Hydrogen bonding with bases (e.g., Adenine) | Hydrogen bonding with lipid headgroups at the interface |
No Specific Research Found for this compound to Fulfill Article Request
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific research data for the tetrapeptide this compound. This absence of dedicated studies prevents the creation of a detailed scientific article focusing solely on this compound as requested.
While the individual amino acids—lysine, alanine, threonine, and asparagine—are fundamental in biochemistry, and the "Lys-Ala-Thr-Asn" sequence appears within larger protein structures, the tetrapeptide itself does not appear to be a standalone subject of significant scientific investigation. For instance, the sequence is noted within larger peptide chains in patents related to immunogenic compositions for allergy treatments and in cosmetic formulations aimed at reducing skin aging. It is also a fragment of larger, well-characterized proteins such as horse heart ferricytochrome c.
However, there is no available information regarding the specific synthesis, unique chemical and biological properties, or direct applications of this compound in the fields of peptide engineering or as a specialized research tool. The stringent requirements of the requested article—to focus exclusively on this tetrapeptide and to populate detailed subsections on its use in creating peptidomimetics, its incorporation into protein scaffolds, structure-activity relationship studies, and its development as an affinity ligand or biological probe—cannot be met with the currently available scientific data.
Therefore, a scientifically accurate and informative article that adheres to the provided outline cannot be generated at this time. It is possible to provide a general overview of the principles of peptide engineering and the application of peptides in advanced research, using examples of well-documented peptides. Alternatively, a similar in-depth article could be produced if a different, more extensively studied peptide is of interest.
Applications and Advanced Research Paradigms Involving L Lysyl L Alanyl L Threonyl L Asparagine
Role in Biomaterial Science and Nanotechnology
There is no available data on the role of L-Lysyl-L-alanyl-L-threonyl-L-asparagine in biomaterial science and nanotechnology.
Self-Assembly Properties of Peptide Sequences for Nanostructures
There are no documented studies on the self-assembly properties of this compound for the formation of nanostructures.
Bio-Inspired Material Design Applications
There is no information regarding the use of this compound in bio-inspired material design.
Future Perspectives and Emerging Challenges in Research on L Lysyl L Alanyl L Threonyl L Asparagine
Development of Novel and Sustainable Synthetic Routes
The chemical synthesis of peptides is a cornerstone of peptide research, enabling access to pure materials for structural and functional studies. thieme-connect.de Traditionally, this has been dominated by Solid-Phase Peptide Synthesis (SPPS), a revolutionary method that allows for the efficient assembly of amino acids on a solid support. gcande.orgamericanpeptidesociety.org However, conventional SPPS protocols are often associated with significant environmental drawbacks, including the use of large volumes of hazardous solvents like dimethylformamide (DMF) and reagents that generate substantial waste. gcande.orgadvancedchemtech.com A major challenge in the production of L-Lysyl-L-alanyl-L-threonyl-L-asparagine and other peptides is the transition towards more sustainable and greener synthetic methodologies. researchgate.net
Emerging sustainable strategies that can be applied to the synthesis of this tetrapeptide include:
Green Chemistry Approaches: Researchers are actively exploring the replacement of hazardous solvents with more environmentally benign alternatives. advancedchemtech.com Studies have demonstrated the potential of using water or ethanol (B145695) in SPPS reactions, which reduces hazardous waste and improves laboratory safety. advancedchemtech.com Furthermore, optimizing protocols to use greener reagents, such as replacing piperidine (B6355638) with 4-methylpiperidine (B120128) (4-MP) for the deprotection step, can lead to purer products and less hazardous byproducts. tandfonline.com
Continuous Flow Synthesis: Moving from traditional batch synthesis to continuous flow systems represents a paradigm shift in peptide production. oxfordglobal.com Flow chemistry allows for precise control over reaction conditions, leading to higher efficiency, reduced use of excess reagents, and minimized waste generation. oxfordglobal.com This method is particularly well-suited for the iterative process of peptide synthesis.
Chemoenzymatic Peptide Synthesis (CEPS): This approach utilizes enzymes to ligate peptide fragments, offering high selectivity and yield under mild, environmentally friendly conditions. gcande.orgoxfordglobal.com The stereo- and regiospecificity of enzymes can significantly reduce the need for complex protecting group strategies common in purely chemical synthesis. thieme-connect.de For a tetrapeptide like this compound, a combination of chemical and enzymatic steps could offer an efficient and sustainable route.
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Principles | Advantages for Sustainability | Challenges |
|---|---|---|---|
| Optimized SPPS | Use of green solvents (e.g., water, ethanol), safer reagents (e.g., 4-MP), and reduced washing steps. advancedchemtech.comtandfonline.com | Lower environmental impact, reduced hazardous waste, improved safety. advancedchemtech.com | Solubility of protected amino acids and growing peptide chain in green solvents can be a limitation. thieme-connect.de |
| Continuous Flow Synthesis | Reagents are continuously passed through a reactor, enabling precise control over reaction parameters. oxfordglobal.com | High efficiency, reduced waste, lower energy consumption, improved scalability. oxfordglobal.com | Requires specialized equipment; optimization of flow parameters can be complex. |
| Chemoenzymatic Peptide Synthesis (CEPS) | Enzymes are used to form peptide bonds between amino acid or peptide fragments. thieme-connect.deoxfordglobal.com | High selectivity, minimal side reactions, operates under mild aqueous conditions, biodegradable catalysts (enzymes). oxfordglobal.com | Limited availability of enzymes for all possible ligation points; potential for slow reaction rates. |
Integration of Advanced Spectroscopic and Computational Methodologies for Comprehensive Structural Analysis
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential to understanding its potential function. polarispeptides.com The integration of multiple advanced analytical techniques is crucial for a complete structural picture. numberanalytics.combiopharmaspec.com
Key methodologies for the structural analysis of this tetrapeptide include:
Spectroscopic Techniques:
Mass Spectrometry (MS): This is a fundamental tool for confirming the molecular weight and primary amino acid sequence of the synthesized peptide. biopharmaspec.comresolvemass.ca Techniques like tandem mass spectrometry (MS/MS) are used to fragment the peptide and determine the precise order of Lys-Ala-Thr-Asn. polarispeptides.combiopharmaspec.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atomic-level information about the peptide's three-dimensional structure and dynamics while in solution. polarispeptides.comnumberanalytics.com For a flexible molecule like a short peptide, 2D NMR experiments can reveal through-bond and through-space connectivities, helping to define its conformational preferences. biopharmaspec.com
Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure of peptides. resolvemass.ca While a short tetrapeptide is unlikely to form stable α-helices or β-sheets, CD can characterize the presence of β-turns or a predominantly random coil structure, which are important features for biological recognition. resolvemass.ca
Computational Methodologies:
Molecular Dynamics (MD) Simulations: MD simulations are powerful computational tools used to explore the conformational landscape of a peptide over time. nih.gov By simulating the peptide in an aqueous environment, researchers can predict its flexibility, dominant shapes, and the potential for forming intramolecular hydrogen bonds, which can influence its permeability and interaction with other molecules. nih.govnih.gov
Quantum Mechanics (QM) Calculations: These calculations can provide highly accurate predictions of spectroscopic properties, which can then be compared with experimental data from NMR or IR spectroscopy to validate the determined structures.
Table 2: Methodologies for Structural Analysis of this compound
| Methodology | Type | Information Provided | Applicability to Tetrapeptide |
|---|---|---|---|
| Mass Spectrometry (MS/MS) | Spectroscopic | Confirms molecular weight and verifies the amino acid sequence (Lys-Ala-Thr-Asn). biopharmaspec.com | Essential for identity and purity confirmation after synthesis. resolvemass.ca |
| NMR Spectroscopy | Spectroscopic | Provides 3D structure, conformational dynamics, and solvent exposure of residues in solution. numberanalytics.com | Crucial for understanding the peptide's solution-state behavior and flexibility. polarispeptides.com |
| Circular Dichroism (CD) | Spectroscopic | Determines the presence of secondary structural elements like turns or random coil. resolvemass.ca | Useful for assessing overall conformational tendencies. |
| Molecular Dynamics (MD) | Computational | Simulates movement over time to map conformational flexibility and potential interactions. nih.gov | Predicts the ensemble of structures the peptide can adopt, providing insight beyond a single static structure. |
Elucidation of Undiscovered Molecular Mechanisms and Biological Functions
Many tetrapeptides are pharmacologically active, serving as signaling molecules or interacting with specific receptors. wikipedia.org The biological role of this compound is currently undefined, presenting a significant area for future research. Its potential functions can be hypothesized based on the properties of its constituent amino acids:
L-lysine (Lys): A basic, positively charged amino acid, often involved in electrostatic interactions with negatively charged molecules like cell membranes or specific domains on proteins. khanacademy.org
L-alanine (Ala): A small, nonpolar amino acid that contributes to hydrophobic interactions. khanacademy.org
L-threonine (Thr): A polar, uncharged amino acid containing a hydroxyl group, making it a potential site for post-translational modification, such as phosphorylation, which is a key mechanism in cell signaling. khanacademy.org
L-asparagine (Asn): A polar, uncharged amino acid that is a primary site for N-linked glycosylation, a modification crucial for protein folding, stability, and function. khanacademy.orgwikipedia.org It is also the substrate for the enzyme L-asparaginase, which is used as an anticancer agent. nih.govebi.ac.uk
The combination of these residues suggests the peptide could be a substrate for various enzymes (kinases, glycosyltransferases, proteases) or a recognition motif in protein-protein interactions. A key challenge is to identify its specific binding partners and pathways. For instance, its sequence could be a fragment of a larger protein involved in cell adhesion or a signal sequence guiding protein transport. wikipedia.orgias.ac.in The connection to asparagine metabolism also raises the possibility of its involvement in cellular processes targeted by L-asparaginase therapy, a field of active investigation for treating certain cancers like acute lymphoblastic leukemia. frontiersin.orgnih.govmdpi.com
Table 3: Potential Research Directions for Biological Function
| Amino Acid Residue | Property | Potential Biological Role/Interaction | Research Question to Elucidate |
|---|---|---|---|
| L-Lysine | Basic, positive charge | Interacting with cell surface proteoglycans or acidic pockets on receptor proteins. khanacademy.org | Does the peptide bind to cell surfaces? Is the lysine (B10760008) residue critical for this binding? |
| L-Threonine | Polar, hydroxyl group | Substrate for protein kinases (phosphorylation). khanacademy.org | Can this peptide be phosphorylated by cellular kinases? If so, what is the functional consequence? |
| L-Asparagine | Polar, amide group | Site for N-linked glycosylation; substrate for L-asparaginase. wikipedia.orgnih.gov | Is the peptide a substrate for glycosylation enzymes? How does it interact with L-asparaginase? |
| Full Sequence | Combination of properties | Acts as a signaling molecule, an enzyme inhibitor, or a cell-penetrating peptide fragment. wikipedia.orgnih.gov | Does the peptide elicit a response in cell-based assays? Can it enter cells? |
Strategic Directions for Rational Design and Engineering of this compound Based Peptides for Academic Applications
Once a biological activity is identified, or even to probe for one, the rational design and engineering of peptides based on the this compound sequence becomes a key strategic direction. nih.gov This involves modifying the peptide to enhance desired properties like stability, binding affinity, or to create useful tools for academic research. mdpi.com
Future strategies include:
Structure-Activity Relationship (SAR) Studies: Systematically altering the peptide's structure to understand which components are crucial for its function. nih.gov This can involve substituting each amino acid one by one (e.g., with alanine) to identify "hot spot" residues, or replacing them with D-amino acids or non-natural amino acids to increase resistance to protease degradation and potentially improve activity. nih.govnih.gov
Peptidomimetics and Conformational Constraints: Short linear peptides are often highly flexible and rapidly degraded in vivo. To overcome this, the peptide can be engineered by introducing chemical modifications that mimic its active conformation or by cyclizing the peptide to reduce flexibility and increase stability. nih.govmdpi.com
Development of Probes and Research Tools: The peptide can be engineered into a tool for biological discovery. By attaching a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope, the peptide can be used as a probe to track its location in cells, identify its binding partners through pull-down assays, or be used in imaging studies.
Table 4: Engineering Strategies for this compound Based Peptides
| Engineering Strategy | Description | Primary Goal for Academic Application | Example |
|---|---|---|---|
| D-Amino Acid Substitution | Replacing one or more L-amino acids with their D-enantiomers. nih.gov | Increase stability against degradation by proteases. | Synthesizing Lys-Ala-Thr-(D-Asn) to test for prolonged activity. |
| Cyclization | Covalently linking the N- and C-termini or a side chain to the backbone. mdpi.com | Constrain the peptide into a bioactive conformation, enhancing binding affinity and stability. | Forming a cyclic peptide via a linker between the lysine side chain and the C-terminus. |
| Fluorescent Labeling | Attaching a fluorophore (e.g., FITC, Cy5) to the N-terminus or lysine side chain. | Visualize the peptide's localization in cells via fluorescence microscopy; quantify binding. | FITC-Lys-Ala-Thr-Asn. |
| Biotinylation | Attaching a biotin molecule to the peptide. | Isolate binding partners from cell lysates using streptavidin-coated beads (affinity pull-down). | Biotin-Lys-Ala-Thr-Asn. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
